(2-Hydroxy-2-propyl)tetrahydro-furan
Description
Properties
Molecular Formula |
C7H14O2 |
|---|---|
Molecular Weight |
130.18 g/mol |
IUPAC Name |
2-(oxolan-2-yl)propan-2-ol |
InChI |
InChI=1S/C7H14O2/c1-7(2,8)6-4-3-5-9-6/h6,8H,3-5H2,1-2H3 |
InChI Key |
PJMFAZRMYNNOIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1CCCO1)O |
Origin of Product |
United States |
Preparation Methods
Detailed Stepwise Synthesis
A representative stereoselective synthetic pathway includes the following key steps:
| Step Number | Reaction Description | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Allylation of O-protected glyceraldehyde | Lithium diisopropylamide (LDA), allyl bromide | Formation of allylated intermediate with stereochemical control |
| 2 | Reduction | Suitable hydride reducing agent (e.g., NaBH4) | Conversion of intermediate aldehyde to alcohol |
| 3 | Swern Oxidation | Oxalyl chloride, DMSO, base | Oxidation of alcohol to aldehyde without racemization |
| 4 | Ozonolytic cleavage | Ozone, low temperature | Cleavage of double bonds to form aldehyde or ketone intermediates |
| 5 | Hydroboration | 9-Borabicyclo[3.3.1]nonane (9-BBN) | Stereoselective addition of borane to alkene, followed by oxidation to alcohol |
| 6 | Cyclization and deprotection | Acidic or basic conditions depending on protecting groups | Formation of tetrahydrofuran ring and removal of protecting groups |
This method yields optically pure (2-Hydroxy-2-propyl)tetrahydro-furan with high stereoselectivity and good overall yield.
Comparative Summary of Preparation Methods
| Aspect | Racemic Synthesis with Resolution | Stereoselective Synthesis Using Optically Pure Intermediates |
|---|---|---|
| Overall Yield | Low (~50% max for desired enantiomer) | Higher due to stereoselective steps and no resolution needed |
| Waste Generation | High due to resolution and washings | Lower due to efficient steps and fewer purification stages |
| Scalability | Limited by enzymatic resolution step | Suitable for industrial scale-up |
| Reagent Availability | Common reagents but complex process | Readily available reagents and starting materials |
| Stereochemical Purity | Requires resolution to achieve purity | High purity achieved directly through stereoselective synthesis |
| Process Complexity | Higher due to enzymatic steps | Moderate, but well-defined synthetic steps |
Research Findings and Notes
- The stereoselective synthesis provides a practical and efficient route to (2-Hydroxy-2-propyl)tetrahydro-furan, overcoming limitations of racemic synthesis.
- The choice of protecting groups and reagents is crucial for maintaining stereochemical integrity and achieving high yields.
- The process is supported by patent literature (EP1448567B1) emphasizing industrial applicability and safety.
- This synthetic strategy aligns with green chemistry principles by reducing waste and using safer reagents.
- The compound's relevance in pharmacology, especially in antiviral drug development, underscores the importance of efficient preparation methods.
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxy-2-propyl)tetrahydro-furan undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can also participate in cyclization reactions to form different cyclic compounds.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve the use of halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions include different substituted tetrahydrofurans, depending on the specific reagents and conditions used.
Scientific Research Applications
(2-Hydroxy-2-propyl)tetrahydro-furan has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Hydroxy-2-propyl)tetrahydro-furan involves its interaction with various molecular targets and pathways. The hydroxy group in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the propyl group can interact with hydrophobic regions of proteins and other biomolecules, affecting their activity.
Comparison with Similar Compounds
Key Research Findings
Hydrogen-Bonding Capacity : The 2-hydroxy-2-propyl group enhances molecular interactions, making derivatives like (2-Hydroxy-2-propyl)THF valuable in catalysis and polymer chemistry .
Structural Flexibility : Compared to rigid aromatic systems (e.g., benzimidazoles), the THF ring offers conformational flexibility, beneficial for solvent applications .
Metabolic Diversity : Phenyl derivatives are extensively metabolized, while cyclic ether derivatives may exhibit slower metabolic rates due to steric hindrance .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling (2-Hydroxy-2-propyl)tetrahydro-furan in laboratory settings?
- Methodological Answer :
- Use personal protective equipment (PPE) : Chemical-resistant gloves (e.g., nitrile), safety goggles, and face shields to prevent skin/eye contact .
- Implement engineering controls : Local exhaust ventilation and closed systems to minimize inhalation exposure .
- Avoid incompatibles: Store separately from oxidizing agents, strong acids/bases, and ignition sources .
- Follow spill protocols: Use inert absorbents (e.g., sand) and avoid water spray to prevent fire .
Q. What synthetic routes are commonly employed for (2-Hydroxy-2-propyl)tetrahydro-furan?
- Methodological Answer :
- Cyclization of diols : Acid-catalyzed cyclization of 1,4-diols under reflux conditions (e.g., H₂SO₄ in THF) .
- Epoxide ring-opening : Reaction of tetrahydrofuran epoxides with propanol derivatives in the presence of Lewis acids (e.g., BF₃·OEt₂) .
- Characterization : Confirm structure via ¹H/¹³C NMR (peaks at δ ~3.7–4.2 ppm for tetrahydrofuran protons) and GC-MS (m/z 128–130 for molecular ion) .
Q. How should (2-Hydroxy-2-propyl)tetrahydro-furan be stored to prevent degradation?
- Methodological Answer :
- Store in air-tight containers under inert gas (N₂/Ar) to prevent oxidation .
- Keep at 2–8°C in a fireproof cabinet away from heat sources .
- Monitor for peroxides using test strips if stored long-term (>6 months) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., boiling point, stability)?
- Methodological Answer :
- Purity validation : Use high-resolution GC or HPLC to assess impurities (e.g., residual solvents like THF) .
- Cross-reference datasets : Compare with NIST-standardized boiling points (e.g., 415.55 K ± 1.5 K for THF derivatives) and vapor pressure curves .
- Replicate conditions : Ensure consistent experimental parameters (e.g., heating rate, atmospheric pressure) during measurements .
Q. What analytical methods are optimal for determining stereochemistry in (2-Hydroxy-2-propyl)tetrahydro-furan derivatives?
- Methodological Answer :
- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., CCDC reference codes for analogous structures) .
- Chiral chromatography : Employ chiral stationary phases (e.g., amylose-based) with polarimetric detection .
- Circular Dichroism (CD) : Compare experimental spectra with computational models (e.g., DFT-optimized conformers) .
Q. How can reaction conditions be optimized for regioselective functionalization of (2-Hydroxy-2-propyl)tetrahydro-furan?
- Methodological Answer :
- Catalyst screening : Test transition-metal catalysts (e.g., Pd/Cu) for selective C–O bond activation .
- Solvent effects : Use low-polarity solvents (e.g., hexane) to favor intramolecular reactions over intermolecular side reactions .
- Kinetic studies : Monitor reaction progress via in situ FTIR or NMR to identify intermediates and adjust temperature/pH .
Contradiction Analysis in Literature
Q. Why do studies report varying toxicological profiles for tetrahydrofuran derivatives?
- Methodological Answer :
- Species-specific metabolism : Rodent studies may overestimate hepatotoxicity compared to human metabolic pathways .
- Impurity effects : Contaminants (e.g., peroxides in aged samples) can skew acute toxicity data .
- Dose-response variability : Subchronic vs. chronic exposure studies yield different NOAELs (No Observed Adverse Effect Levels) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
